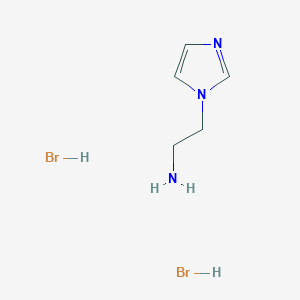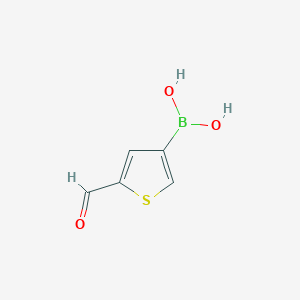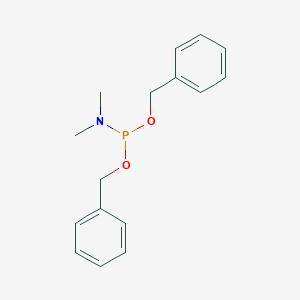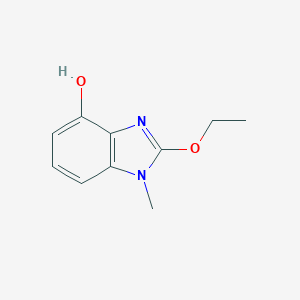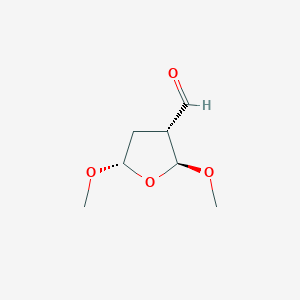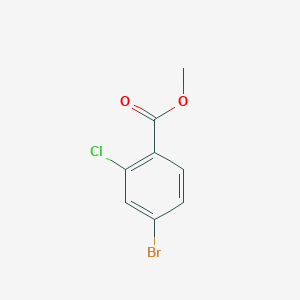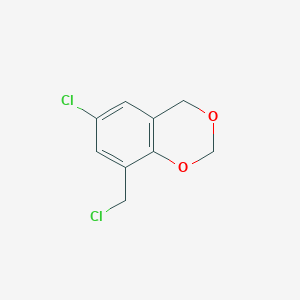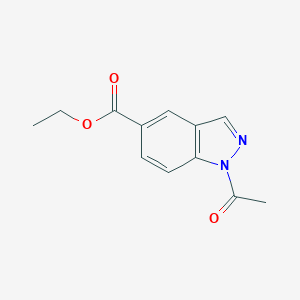
Ethyl 1-acetyl-1H-indazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 1-acetyl-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da .
Synthesis Analysis
The synthesis of indazoles, including Ethyl 1-acetyl-1H-indazole-5-carboxylate, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of Ethyl 1-acetyl-1H-indazole-5-carboxylate is represented by the SMILES stringO=C(OCC)C(C=C1)=CC2=C1NN=C2 . The InChI representation is 1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) . Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
Ethyl 1-acetyl-1H-indazole-5-carboxylate is a solid compound . It has an empirical formula of C10H10N2O2 and a molecular weight of 190.20 .Wissenschaftliche Forschungsanwendungen
Medicinal Applications of Indazole Derivatives
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
Methods of Application or Experimental Procedures
The synthesis of 1H- and 2H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The synthesized indazole derivatives have shown promising results in treating various diseases. However, the specific results or outcomes depend on the particular derivative and its application .
Anti-viral Activity of Ethyl 1H-indole-3-carboxylates
Specific Scientific Field
Virology
Summary of the Application
Ethyl 1H-indole-3-carboxylates have shown anti-viral activity in Huh-7.5 cells .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is likely that the compound was introduced to the Huh-7.5 cells and its effects were observed .
Results or Outcomes
Compound 4- ((3- (ethoxycarbonyl)-1-methyl-5- (pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .
Synthesis of Selected Alkaloids
Specific Scientific Field
Organic Chemistry
Summary of the Application
Indoles, which are structurally similar to indazoles, are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves heating an intermediate in a solution of ethanolic HCl, which provides a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer .
Results or Outcomes
The synthesized indole derivatives have shown promising results in treating various diseases. However, the specific results or outcomes depend on the particular derivative and its application .
Anti-Arthritic Effects
Specific Scientific Field
Pharmacology
Summary of the Application
Sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate containing various aliphatic or aromatic acyl radicals were synthesized and evaluated preliminarily on rats to study their possible antiarthritic effects on primary or secondary arthritis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source. However, it is likely that the synthesized derivatives were introduced to the rats and their effects were observed .
Results or Outcomes
The synthesized derivatives showed potential antiarthritic effects. However, the specific results or outcomes depend on the particular derivative and its application .
Eigenschaften
IUPAC Name |
ethyl 1-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTZIZGVUOGPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364051 | |
| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
CAS RN |
192944-50-6 | |
| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
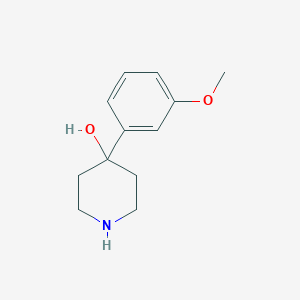
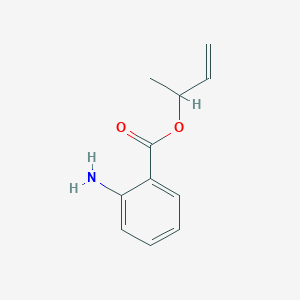
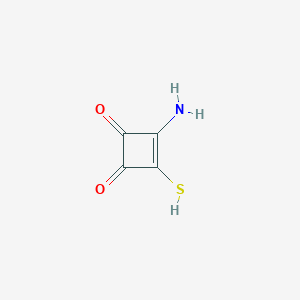
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)

